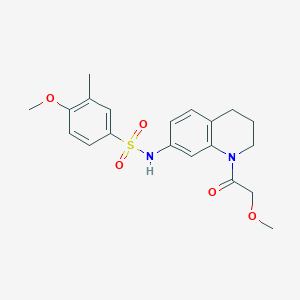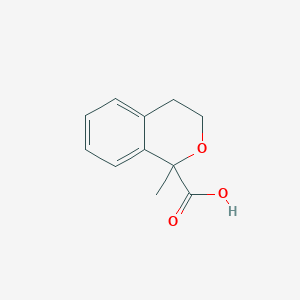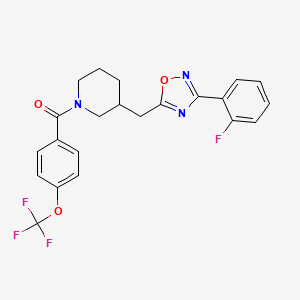
4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of various derivatives, exhibiting interesting properties. For instance, its role in the synthesis of analogs related to Zinquin, a specific fluorophore for Zn(II), was studied. These compounds showed bathochromic shifts in UV/visible spectra and formed fluorescent complexes with Zn(II), except for certain isomers (Kimber et al., 2003).
Antimicrobial Properties
- Some derivatives have shown significant antimicrobial activities. A study synthesized and analyzed compounds like 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates, demonstrating higher antimicrobial activity compared to parent compounds (Vanparia et al., 2010).
Potential Therapeutic Applications
- Compounds containing this structure have been explored for potential therapeutic applications. For example, derivatives were synthesized for assessing diuretic, antihypertensive, and anti-diabetic potentials in rats (Rahman et al., 2014).
Enzyme Inhibition for Disease Treatment
- The compound has been part of studies focusing on enzyme inhibition, relevant for treating diseases like Alzheimer’s. For instance, a study synthesized a new series of sulfonamides showing inhibitory effects on acetylcholinesterase, suggesting potential as Alzheimer’s disease therapeutic agents (Abbasi et al., 2018).
Photodynamic Therapy for Cancer
- A zinc phthalocyanine derivative with substituted benzenesulfonamide groups, related to this compound, showed high singlet oxygen quantum yield. This derivative presents potential for use in photodynamic therapy for cancer treatment due to its good fluorescence properties and high quantum yield (Pişkin et al., 2020).
Novel Quinazolinone Derivatives
- The compound has been included in the synthesis of novel quinazolinone derivatives with evaluated antimicrobial activity. This showcases its utility in developing new compounds with potential biological activity (Habib et al., 2013).
C-H Bond Cyanation
- Research has also explored its application in the rhodium-catalyzed cyanation of C-H bonds, demonstrating its utility in synthetic organic chemistry (Chaitanya et al., 2013).
Propiedades
IUPAC Name |
4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-11-17(8-9-19(14)27-3)28(24,25)21-16-7-6-15-5-4-10-22(18(15)12-16)20(23)13-26-2/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFXOANCPVESJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dichloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2669140.png)
![{1-[3-(2,3-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2669142.png)

![4-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2669145.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669146.png)
![3-{3-[(1,3-Benzodioxol-5-ylamino)sulfonyl]-4-methylphenyl}acrylic acid](/img/structure/B2669147.png)
![5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2669148.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(2-thienylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2669153.png)


![2-Amino-4-(4-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2669157.png)
![5-Methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B2669158.png)